Hexyl cinnamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

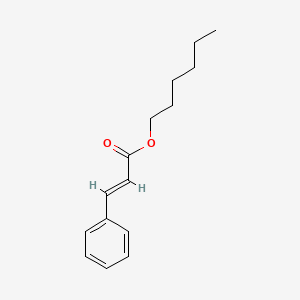

Structure

3D Structure

Properties

CAS No. |

3488-00-4 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

hexyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h5-7,9-12H,2-4,8,13H2,1H3/b12-11+ |

InChI Key |

UYWPFEKMTYDVQM-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C=CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Esterification of Cinnamic Acid with Hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification of trans-cinnamic acid with 1-hexanol to synthesize hexyl cinnamate. This document details the underlying chemical principles, experimental protocols, and product characterization, tailored for professionals in research and drug development.

Introduction

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This reaction is an equilibrium process, and various techniques can be employed to drive it towards the formation of the desired ester product.[1] Cinnamic acid and its esters are of significant interest in the pharmaceutical, cosmetic, and food industries due to their diverse biological activities, including antioxidant and antifungal properties.[1] this compound, the product of the esterification of cinnamic acid with hexanol, is a valuable fragrance and flavoring agent.[][4]

This guide will provide a detailed protocol for the synthesis, purification, and characterization of this compound via Fischer esterification.

Reaction Scheme and Mechanism

The overall reaction involves the condensation of trans-cinnamic acid and 1-hexanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), to produce this compound and water.

Reaction Scheme:

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product involved in the Fischer esterification of cinnamic acid with hexanol.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| trans-Cinnamic Acid | C₉H₈O₂ | 148.16 | 300 | 1.248 |

| 1-Hexanol | C₆H₁₄O | 102.17 | 157 | 0.814 |

| This compound | C₁₅H₂₀O₂ | 232.32 | 324 | 0.997 |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Temperature | Reflux (approx. 150-160 °C) |

| Reaction Time | 1-2 hours |

| Typical Yield | 60-80% |

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

The following workflow illustrates the key steps in the synthesis and purification of this compound.

Materials:

-

trans-Cinnamic acid

-

1-Hexanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine trans-cinnamic acid (1.0 eq), 1-hexanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%).

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature should be around 150-160°C. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted cinnamic acid. Repeat the wash until no more gas evolution is observed.

-

Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified by column chromatography on silica gel.

Procedure:

-

Column Packing: Prepare a silica gel column using a suitable slurry packing method with hexane as the eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). [5][6]The polarity can be gradually increased by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Product Characterization

The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.69 (d, 1H, J=16.0 Hz), 7.52-7.49 (m, 2H), 7.39-7.36 (m, 3H), 6.43 (d, 1H, J=16.0 Hz), 4.20 (t, 2H, J=6.7 Hz), 1.72-1.65 (m, 2H), 1.45-1.30 (m, 6H), 0.91 (t, 3H, J=7.0 Hz) |

| ¹³C NMR (CDCl₃) | δ 167.1, 144.7, 134.4, 130.3, 128.9, 128.0, 118.3, 64.8, 31.5, 28.6, 25.7, 22.5, 14.0 |

| IR (neat, cm⁻¹) | ~3060 (aromatic C-H), ~2950, 2860 (aliphatic C-H), ~1715 (C=O, ester), ~1635 (C=C), ~1170 (C-O) |

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound via Fischer esterification. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and reliable production of this important ester. The adaptability of the Fischer esterification allows for the synthesis of a wide array of cinnamate esters with potential applications in various scientific and industrial domains.

References

- 1. aspire.apsu.edu [aspire.apsu.edu]

- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 4. This compound, 3488-00-4 [thegoodscentscompany.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

Hexyl Cinnamate: A Comprehensive Technical Guide to its Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of hexyl cinnamate and the analytical methodologies used for its structural elucidation. The information is tailored for professionals in research, scientific, and drug development fields, offering detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical Properties of this compound

This compound, also known as hexyl (E)-3-phenylprop-2-enoate, is an organic compound valued for its aromatic properties.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | hexyl (E)-3-phenylprop-2-enoate | [2] |

| Synonyms | n-hexyl cinnamate, 2-Propenoic acid, 3-phenyl-, hexyl ester | [2][3] |

| CAS Number | 3488-00-4 | [2][3] |

| Molecular Formula | C₁₅H₂₀O₂ | [2][3] |

| Molecular Weight | 232.32 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 324.00 °C @ 760.00 mm Hg | |

| Specific Gravity | 0.997 g/cm³ @ 25.00 °C | |

| Refractive Index | 1.5015 @ 25.00 °C | |

| Solubility | Soluble in alcohol. Insoluble in water (2.296 mg/L @ 25 °C est.). |

Structural Elucidation

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's carbon framework, the types and connectivity of protons, and the functional groups present. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound are provided below.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR (Proton NMR) Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving it in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.[4]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for analysis.[5]

-

Data Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[6]

-

-

Data Processing and Interpretation:

-

The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

The chemical shifts (δ) of the signals are reported in ppm relative to TMS.

-

The integration of each signal is calculated to determine the relative number of protons.

-

The splitting patterns (multiplicity) of the signals (e.g., singlet, doublet, triplet) are analyzed to deduce the number of neighboring protons, and coupling constants (J) are measured in Hertz (Hz).[7]

-

¹³C NMR (Carbon-13) Spectroscopy Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. For a dedicated ¹³C NMR spectrum, a more concentrated sample (20-50 mg) may be prepared to reduce acquisition time.[4]

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is utilized.[5]

-

Data Acquisition:

-

A standard proton-decoupled ¹³C NMR spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[7]

-

-

Data Processing and Interpretation:

-

Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

-

The chemical shifts of the carbon signals are reported in ppm, providing information about the electronic environment of each carbon atom (e.g., aromatic, olefinic, aliphatic, carbonyl).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural components. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like this compound.[2]

GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or ethanol (e.g., 100 µg/mL).[8][9]

-

Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5ms) is used.[10]

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium or Hydrogen.[11]

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 4 °C/minute to 240 °C, and held for 8 minutes.[12] This program separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry (MS) Conditions:

-

Data Analysis:

-

The total ion chromatogram (TIC) is examined to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound is analyzed. The molecular ion peak (M⁺) confirms the molecular weight.

-

The fragmentation pattern is interpreted to identify characteristic fragments of the molecule. This data can be compared with spectral libraries (e.g., NIST) for confirmation.[8]

-

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy Protocol:

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[13] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1][14]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates or ATR crystal is recorded.[15]

-

The sample is then placed in the instrument, and the sample spectrum is acquired.

-

The spectral range is typically 4000 to 400 cm⁻¹.[1]

-

Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.[1]

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

The absorption bands (peaks) in the spectrum are identified and their wavenumbers (cm⁻¹) are recorded.

-

These absorption bands are correlated with specific functional groups (e.g., C=O stretch for the ester, C=C stretch for the alkene and aromatic ring, C-H stretches for aromatic and aliphatic groups).

-

Visualization of the Structure Elucidation Workflow

The logical flow of experiments for the structural elucidation of an organic compound like this compound can be visualized as a workflow diagram.

Caption: A diagram illustrating the experimental workflow for the structural elucidation of this compound.

This comprehensive guide provides the essential information and methodologies for understanding the chemical properties and confirming the structure of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound | C15H20O2 | CID 6437300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 9. accustandard.com [accustandard.com]

- 10. spectrabase.com [spectrabase.com]

- 11. agilent.com [agilent.com]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Hexyl Cinnamate: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Hexyl cinnamate, the ester of hexyl alcohol and cinnamic acid, is a valuable compound in various industries, including pharmaceuticals and cosmetics, primarily utilized for its aromatic properties. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, specifically its solubility in various solvents and its stability under different environmental conditions, is paramount for formulation development, quality control, and ensuring product efficacy and safety. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with data summaries, detailed experimental protocols, and visual representations of key processes.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation design, and purification processes. This compound, being a relatively nonpolar ester, exhibits a range of solubilities in different solvent systems.

Quantitative Solubility Data

| Solvent | Type | Solubility | Citation |

| Water | Polar Protic | 2.296 mg/L at 25 °C (estimated) | [1] |

| Alcohols (e.g., Ethanol) | Polar Protic | Soluble / Miscible | [1][2] |

| Oils (e.g., Mineral Oil) | Nonpolar | Soluble / Miscible | [3][4] |

| Propylene Glycol | Polar Protic | Almost Insoluble | [5] |

| Glycerol | Polar Protic | Insoluble | [4] |

Table 1: Solubility of this compound in Various Solvents

Stability of this compound

The chemical stability of an active pharmaceutical ingredient (API) or a key excipient like this compound is a critical quality attribute that can impact the safety, efficacy, and shelf-life of a final product. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

This compound is generally considered stable under normal ambient temperatures and when stored as recommended. However, as an ester, it is potentially susceptible to degradation under specific stress conditions. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of hexyl alcohol and cinnamic acid. Additionally, the presence of an unsaturated double bond in the cinnamate moiety suggests a potential for oxidation and photodegradation. Upon exposure to air, a related compound, hexyl cinnamic aldehyde, has been observed to slowly oxidize to an acid, indicating that oxidative degradation is a plausible pathway for this compound as well.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: Under acidic or alkaline conditions, the ester linkage can be cleaved to yield hexyl alcohol and cinnamic acid.

-

Oxidation: The double bond in the cinnamate group can be susceptible to oxidation, potentially leading to the formation of epoxides, aldehydes, or carboxylic acids.

-

Photodegradation: Cinnamate derivatives are known to undergo photo-induced reactions, such as cis-trans isomerization or cycloaddition reactions upon exposure to UV light.

Experimental Protocols

To provide a practical framework for researchers, detailed experimental protocols for determining the solubility and assessing the stability of this compound are outlined below.

Protocol for Equilibrium Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent using the shake-flask method.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a UV detector or a validated spectrophotometric method for quantification

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed.

-

At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot from the supernatant of each vial. To ensure that equilibrium has been reached, the concentration of this compound should not significantly change between the later time points.

-

Immediately filter the withdrawn aliquot through a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or spectrophotometric method.

-

The equilibrium solubility is the average concentration of the saturated solution at which the concentration has reached a plateau.

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Forced Degradation Study (Stability Indicating Method)

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method for this compound using HPLC.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase (e.g., phosphate, acetate)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 analytical column

-

pH meter

-

Water bath or oven

-

Photostability chamber

2. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature for a defined period (e.g., 8 hours). Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Keep the solid this compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., in a photostability chamber) according to ICH guidelines.

4. HPLC Analysis:

-

Develop an HPLC method capable of separating the parent this compound peak from any potential degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Inject the stressed samples, along with a non-degraded control sample, into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

-

The PDA detector can be used to assess the peak purity of the this compound peak in the stressed samples to ensure that no degradation products are co-eluting.

Caption: Workflow for conducting a forced degradation study of this compound.

This technical guide provides a foundational understanding of the solubility and stability of this compound for professionals in research and drug development. While quantitative solubility data in organic solvents remains an area for further investigation, the provided qualitative information and experimental protocols offer a robust starting point for formulation and analytical development. The outlined forced degradation study protocol, in particular, is a critical tool for ensuring the development of stable and reliable products containing this compound. As with any chemical compound, thorough experimental verification of these properties is essential for specific applications and formulations.

References

- 1. This compound, 3488-00-4 [thegoodscentscompany.com]

- 2. alpha-Hexylcinnamaldehyde | C15H20O | CID 1550884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atamankimya.com [atamankimya.com]

- 4. HEXYL CINNAMALDEHYDE - Ataman Kimya [atamanchemicals.com]

- 5. 3488-00-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Natural Occurrence of Cinnamic Acid Esters in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives, including a diverse array of esters, are naturally occurring phenolic compounds synthesized by plants.[1] These molecules are central to plant metabolism, serving as key intermediates in the biosynthesis of lignans, flavonoids, and coumarins.[2][3] Cinnamic acid esters, in particular, contribute significantly to the chemical profile of many plants, playing roles in defense mechanisms, attracting pollinators through fragrance, and providing structural components.[2] Their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, has made them a focal point of research in drug development and natural product chemistry.[1][3] This guide provides a comprehensive technical overview of the biosynthesis, natural occurrence, and analytical methodologies for cinnamic acid esters in the plant kingdom.

Biosynthesis of Cinnamic Acid and its Esters

The core pathway responsible for the synthesis of cinnamic acid and its subsequent derivatives is the phenylpropanoid pathway .[2][4] This pathway bridges primary and secondary metabolism by converting amino acids, primarily L-phenylalanine, into a wide range of phenolic compounds.[2][5]

The initial and rate-limiting step is the deamination of L-phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid.[5][6] In some plants, particularly monocots, a bifunctional enzyme, phenylalanine/tyrosine ammonia-lyase (PTAL), can also convert L-tyrosine directly to p-coumaric acid.[2][7] Following its formation, cinnamic acid undergoes a series of enzymatic hydroxylations and methylations to produce a variety of hydroxycinnamic acids, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[2]

These acids are then activated to their corresponding CoA-esters (e.g., p-coumaroyl-CoA) by 4-coumarate:CoA ligase (4CL) .[8] These activated intermediates serve as precursors for the biosynthesis of numerous compounds, including lignin and flavonoids.[7][9] The formation of cinnamic acid esters occurs through subsequent enzymatic reactions where the activated cinnamoyl-CoA thioesters are esterified with various alcohols or other molecules.[8]

Natural Occurrence and Quantitative Data

Cinnamic acid esters are widely distributed throughout the plant kingdom, often as volatile components of essential oils or as non-volatile constituents of leaves, bark, fruits, and roots.[2][10] The type and concentration of these esters can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Methyl cinnamate is a prominent ester known for its strong, aromatic odor. It is found in high concentrations in the essential oils of plants from the Alpinia and Ocimum (basil) genera.[11][12] Notably, Eucalyptus olida leaves and twigs contain exceptionally high levels of methyl cinnamate, reaching up to 98% of the essential oil composition, which corresponds to a fresh weight yield of 2-6%.[10][13] It is also a characteristic flavor component in fruits like strawberries.[10][14]

Ethyl cinnamate is another common ester, contributing to the fruity and balsamic aroma of many plants. It is found in fruits, Chinese cinnamon (Cinnamomum aromaticum), and is a notable component in red wine.[15] In the medicinal plant Kaempferia galanga (sand ginger), ethyl cinnamate is a major constituent of the essential oil, with its concentration varying significantly among different accessions.[16]

Cinnamyl acetate has a sweet, floral, and fruity fragrance and is a key component in the essential oil of cinnamon bark and leaves (Cinnamomum zeylanicum).[17] It is also found in smaller quantities in ylang-ylang and laurel essential oils.

The table below summarizes quantitative data for various cinnamic acid esters found in different plant sources.

| Ester | Plant Species | Plant Part | Concentration / Relative Abundance | Reference(s) |

| Methyl Cinnamate | Eucalyptus olida | Leaf & Twigs | 98% of essential oil (2-6% fresh weight yield) | [10][13] |

| Methyl Cinnamate | Alpinia spp. | Essential Oil | Can be up to 80% of essential oil | [11] |

| Methyl Cinnamate | Ocimum canum | Essential Oil | >50% of essential oil | [11] |

| Ethyl Cinnamate | Kaempferia galanga | Rhizome | Major constituent (16% to 29.1% area in GC-MS) in some chemovars | [16] |

| Ethyl-p-methoxy Cinnamate | Kaempferia galanga | Rhizome | Major constituent (10.7% to 41.1% area in GC-MS) in some chemovars | [16] |

| Cinnamyl Acetate | Cinnamomum zeylanicum | Fresh Bark | 2,800–51,000 ppm | [17] |

| Cinnamyl Acetate | Cinnamon Oil (unspecified) | Essential Oil | 7.48% (relative content) | [18] |

| trans-Cinnamic Acid | Cinnamomum loureirii | Bark | 16.97 mg/g of extract | [19] |

| trans-Cinnamic Acid | Cinnamon verum | Bark | 4330 µg/g (4.33 mg/g) | [20] |

Experimental Protocols

The accurate extraction, identification, and quantification of cinnamic acid esters from complex plant matrices require robust analytical methodologies. The general workflow involves extraction, separation, and detection.

Protocol: Extraction of Cinnamic Acid and its Esters for HPLC Analysis

This protocol is a general method suitable for extracting cinnamic acid and its less volatile esters from dried plant material.[3][21]

-

Sample Preparation:

-

Air-dry the plant material (e.g., bark, leaves) to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a suitable flask.[3]

-

Add 20 mL of 80% methanol in water (v/v).[3]

-

Vortex the mixture for 1 minute to ensure thorough wetting and mixing.[3]

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.[3]

-

Alternatively, for more robust extraction, perform reflux extraction with methanol for 2-4 hours.[21][22]

-

-

Sample Clarification and Preparation for HPLC:

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.[3]

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent.

-

Combine the supernatants and, if necessary, evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.[3]

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 1 mL of methanol).

-

Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of cinnamic acid and its esters.[1][19][23]

-

Chromatographic System:

-

HPLC System: A standard liquid chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1][23]

-

Column Temperature: Maintain at a constant temperature, typically 30-40°C.[23]

-

-

Mobile Phase and Elution:

-

Mobile Phase A: An aqueous solution of a weak acid, such as 0.03% trifluoroacetic acid (TFA) or 0.1% formic/acetic acid, to ensure the analytes are in their protonated form for better retention and peak shape.[1][23]

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

-

Elution Mode: A gradient elution is typically employed to effectively separate compounds with different polarities within a reasonable time. For example:

-

Injection Volume: 10-20 µL.[23]

-

-

Detection and Quantification:

-

Detection: Set the UV detector to the maximum absorbance wavelength for cinnamic acid derivatives, which is typically in the range of 270-330 nm.[1][24] A DAD allows for the monitoring of multiple wavelengths and spectral confirmation.

-

Standard Preparation: Prepare a stock solution of a certified reference standard (e.g., trans-cinnamic acid) in methanol. Create a series of working standard solutions by serial dilution to cover the expected concentration range in the samples (e.g., 0.5 to 50 µg/mL).[1]

-

Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting the peak area against concentration.

-

Quantification: Inject the prepared plant extract. Identify the peak of interest by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the regression equation from the calibration curve.[1]

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Esters

This protocol is standard for analyzing volatile esters, such as those found in essential oils.[18][25][26]

-

Sample Preparation (Essential Oil Extraction):

-

Extract essential oils from fresh or dried plant material using hydrodistillation or steam distillation with a Clevenger-type apparatus.[25] This method separates the volatile components from the non-volatile matrix.

-

Collect the oil, dry it over anhydrous sodium sulfate, and store it in a sealed vial at low temperature.

-

Dilute the essential oil in a suitable solvent (e.g., hexane or dichloromethane) before injection.

-

-

GC-MS System and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a HP-5MS or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[25]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[25]

-

Injection: Split injection is typical, with a split ratio adjusted based on sample concentration (e.g., 30:1).[25]

-

Oven Temperature Program: A temperature gradient is crucial for separating the complex mixture of volatiles. A typical program might be:

-

Initial temperature of 40-60°C, hold for 2-5 minutes.

-

Ramp at 3-5°C/min to 260-280°C.[25]

-

Hold at the final temperature for 5-10 minutes.

-

-

-

Mass Spectrometry and Identification:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Identification: Identify the individual components by comparing their mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with published values.

-

Semi-Quantification: The relative percentage of each component is typically calculated based on the normalization of the peak areas in the total ion chromatogram without the use of an internal standard.

-

Conclusion

Cinnamic acid esters represent a significant and diverse class of phytochemicals with important biological and commercial applications. Their biosynthesis via the phenylpropanoid pathway is a central element of plant secondary metabolism. The distribution and concentration of these esters vary widely across the plant kingdom, necessitating precise and robust analytical methods for their study. The protocols and data presented in this guide offer a comprehensive resource for researchers involved in natural product chemistry, pharmacology, and drug development, providing the foundational knowledge required for the exploration and utilization of these valuable plant-derived compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. Cinnamic Acid Increases Lignin Production and Inhibits Soybean Root Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 11. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]

- 12. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for Methyl cinnamate (HMDB0033833) [hmdb.ca]

- 14. methyl cinnamate, 103-26-4 [thegoodscentscompany.com]

- 15. Showing Compound Ethyl cinnamate (FDB012002) - FooDB [foodb.ca]

- 16. Derivatives of Cinnamic Acid Esters and Terpenic Diversity in Volatiles of Thirty-Six Sand Ginger (Kaempferia galanga L.) Accessions of Eastern India Revealing Quality Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 18. ijpjournal.com [ijpjournal.com]

- 19. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. View of GC-MS analysis of volatiles in cinnamon essential oil extracted by different methods | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 26. florajournal.com [florajournal.com]

An In-depth Technical Guide to n-Hexyl Cinnamate: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of n-hexyl cinnamate, a widely used fragrance and flavoring agent. This document details experimental protocols for its synthesis and analysis and includes relevant spectroscopic data for characterization.

Physicochemical Properties

n-Hexyl cinnamate, also known as hexyl (E)-3-phenylprop-2-enoate, is an organic compound valued for its pleasant balsamic aroma.[1] Its key physical and chemical properties are summarized below.

General and Physical Properties

The general and physical properties of n-hexyl cinnamate are presented in Table 1 for easy reference and comparison.

Table 1: General and Physical Properties of n-Hexyl Cinnamate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₂ | [2][3] |

| Molecular Weight | 232.32 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 324.00 °C at 760.00 mm Hg | [4] |

| Specific Gravity | 0.99700 @ 25.00 °C | [4] |

| Refractive Index | 1.50150 @ 25.00 °C | [4] |

| Vapor Pressure | 0.000126 mmHg @ 25.00 °C (estimated) | [4] |

| Flash Point | 178.89 °C (354.00 °F) | [4] |

| CAS Number | 3488-00-4 | [2][3] |

| Synonyms | Cinnamic acid, hexyl ester; n-Hexyl cinnamate | [2][3] |

Solubility

The solubility of n-hexyl cinnamate in various solvents is a critical parameter for its application in different formulations.

Table 2: Solubility of n-Hexyl Cinnamate

| Solvent | Solubility | Reference(s) |

| Water | 2.296 mg/L @ 25 °C (estimated) | [4] |

| Alcohol | Soluble | [4] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of n-hexyl cinnamate, based on established chemical principles and analogous procedures.

Synthesis of n-Hexyl Cinnamate via Fischer Esterification

Fischer-Speier esterification is a common and effective method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5]

Objective: To synthesize n-hexyl cinnamate from trans-cinnamic acid and n-hexanol.

Materials:

-

trans-Cinnamic acid

-

n-Hexanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid and an excess of n-hexanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with:

-

Water

-

Saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

-

Brine to remove any remaining aqueous impurities.

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexyl cinnamate.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Fischer Esterification:

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis and quantification of n-hexyl cinnamate.

2.2.1. High-Performance Liquid Chromatography (HPLC) Method

An adapted reverse-phase HPLC method can be used for the analysis of n-hexyl cinnamate.

Instrumentation and Conditions:

-

HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 85:15 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 220 nm or determined by UV scan of the analyte.

Sample Preparation:

-

Accurately weigh a known amount of the n-hexyl cinnamate sample.

-

Dissolve the sample in a suitable solvent, such as acetonitrile, to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile compounds like n-hexyl cinnamate.

Instrumentation and Conditions:

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

MS Detector: Electron Ionization (EI) mode at 70 eV.

Sample Preparation:

-

Prepare a dilute solution of n-hexyl cinnamate in a volatile solvent like ethyl acetate or hexane.

Experimental Workflow for Analytical Quantification:

References

- 1. hexyl cinnamate, 3488-00-4 [thegoodscentscompany.com]

- 2. This compound | C15H20O2 | CID 6437300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 5. aspire.apsu.edu [aspire.apsu.edu]

In-Depth Technical Guide: Synthesis and Preliminary Data of CAS 3488-00-4 (Hexyl Cinnamate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and available preliminary data for the chemical compound CAS 3488-00-4, identified as Hexyl Cinnamate. This document details a standard laboratory-scale synthesis protocol, summarizes known biological activities, and presents relevant physicochemical data.

Introduction

This compound (CAS 3488-00-4) is an organic compound, specifically the hexyl ester of cinnamic acid. It is primarily recognized for its use as a fragrance and flavoring agent in the cosmetics and food industries. Structurally, it consists of a benzene ring attached to an acrylic acid ester with a hexyl chain. While its commercial applications are well-established, its broader pharmacological and biological activities are less explored. This guide aims to consolidate the existing scientific information on this compound to support further research and development.

Synthesis of this compound (CAS 3488-00-4)

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of trans-cinnamic acid with n-hexanol, utilizing an acid catalyst. This reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.

Experimental Protocol: Fischer Esterification

This protocol describes a representative laboratory procedure for the synthesis of this compound.

Materials:

-

trans-Cinnamic acid

-

n-Hexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation (optional, for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine trans-cinnamic acid and an excess of n-hexanol. A molar ratio of 1:3 to 1:5 (cinnamic acid to hexanol) is common to drive the equilibrium towards the product.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

If using a Dean-Stark apparatus, add a suitable solvent like toluene to facilitate the azeotropic removal of water.

-

Attach the reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to remove unreacted n-hexanol and other impurities.[3]

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound via Fischer esterification.

Preliminary Data

The available preliminary data for this compound is limited, with much of the research focusing on its close structural analog, hexyl cinnamaldehyde. However, studies on various cinnamate esters provide insights into the potential biological activities of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3488-00-4 | |

| Molecular Formula | C₁₅H₂₀O₂ | |

| Molecular Weight | 232.32 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~305 °C | |

| Solubility | Insoluble in water; soluble in oils and ethanol |

Biological Activity

Antimicrobial Activity: Studies on a series of synthetic cinnamates have demonstrated that the length of the alkyl chain in the ester can significantly influence antimicrobial activity. For instance, a 2023 study on various cinnamates showed that butyl cinnamate exhibited potent antifungal activity against several Candida species.[4][5] The study also indicated a trend where antibacterial potency against certain strains increased with longer alkyl chains.[4] While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, these findings suggest that it may possess noteworthy antimicrobial properties.

| Compound | Organism | MIC (µM) |

| Butyl Cinnamate | Candida albicans | 626.62 |

| Candida tropicalis | 626.62 | |

| Candida glabrata | 626.62 | |

| Decyl Cinnamate | Staphylococcus aureus | 550.96 |

| Staphylococcus epidermidis | 550.96 | |

| Pseudomonas aeruginosa | 550.96 | |

| Data from a study on synthetic cinnamides and cinnamates, provided for comparative purposes.[5] |

Cytotoxicity and Anticancer Potential: Research into cinnamic acid and its derivatives has pointed to potential anticancer activities.[6][7] The cytotoxic effects of various cinnamate esters have been evaluated against different cancer cell lines. While specific IC₅₀ values for this compound are not readily available in the reviewed literature, a study on the cytotoxicity of cinnamates in RAW264.7 cells showed that methyl cinnamate exhibited potent anti-inflammatory activity with low cytotoxicity.[6] This suggests that the esterification of cinnamic acid can modulate its biological effects, and this compound may warrant investigation for similar properties.

Toxicity Profile: Detailed toxicological studies specifically on this compound are scarce. However, data on the related compound, hexyl cinnamaldehyde, indicate low acute oral and dermal toxicity.[8] It is also known to be a weak skin sensitizer.[9][10] Given the structural similarity, it is plausible that this compound may have a similar low-toxicity profile, though dedicated studies are required for confirmation.

Logical Relationship of Cinnamate Structure and Activity

Caption: Diagram illustrating how the esterification of cinnamic acid can modulate its biological activity through changes in lipophilicity.

Conclusion

This compound (CAS 3488-00-4) is a readily synthesizable compound via Fischer esterification. While its primary application has been in the fragrance industry, preliminary investigations into related cinnamate esters suggest a potential for broader biological activities, including antimicrobial and anti-inflammatory effects. The lipophilicity conferred by the hexyl group may play a crucial role in these properties. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further in-depth studies are necessary to fully elucidate its pharmacological profile and mechanisms of action.

References

- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Hexyl cinnamal: consideration of skin-sensitizing properties and suitability as a positive control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthetic Pathways of Cinnamates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamates, a class of organic compounds derived from cinnamic acid, are fundamental precursors to a vast array of secondary metabolites in plants. These metabolites, including lignins, flavonoids, coumarins, and stilbenes, play crucial roles in plant development, defense mechanisms, and signaling. From a pharmacological perspective, cinnamates and their derivatives exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making their biosynthetic pathways a key area of investigation for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathways of cinnamates, detailing the key enzymatic steps, regulatory mechanisms, and experimental protocols for their study.

The Core Phenylpropanoid Pathway: Biosynthesis of Cinnamates

The biosynthesis of cinnamates originates from the aromatic amino acid L-phenylalanine and proceeds through a series of three core enzymatic reactions, collectively known as the general phenylpropanoid pathway. This pathway serves as a gateway, funneling carbon from primary metabolism into the production of a multitude of phenolic compounds.

Phenylalanine Ammonia-Lyase (PAL)

The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][2] This reaction is a critical regulatory point, controlling the influx of phenylalanine into the pathway.[3] PAL is a homotetrameric enzyme found widely in higher plants and some fungi.[2]

Cinnamate-4-Hydroxylase (C4H)

Following its synthesis, trans-cinnamic acid is hydroxylated at the para-position of its phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[4][5] C4H is typically associated with the endoplasmic reticulum and requires NADPH-cytochrome P450 reductase for the transfer of electrons.[4]

4-Coumarate-CoA Ligase (4CL)

The final step of the general phenylpropanoid pathway is the activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL) in an ATP-dependent manner.[6] p-Coumaroyl-CoA is a central branch-point metabolite, serving as a direct precursor for the biosynthesis of flavonoids, lignin, and other phenylpropanoids. Plants often possess multiple isoforms of 4CL with varying substrate specificities, which contributes to the differential regulation of downstream pathways.[7]

Quantitative Data on Core Enzymes

The kinetic properties and substrate specificities of the core enzymes in the cinnamate biosynthetic pathway have been characterized in various plant species. This data is essential for understanding the metabolic flux and for applications in metabolic engineering.

Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) from Various Plant Species

| Plant Species | Substrate | K_m_ (µM) | V_max_ (units) | Reference |

| Musa cavendishii | L-Phenylalanine | 1450 | 0.15 (µmol/min/mg) | [8] |

| Annona cherimola | L-Phenylalanine | 164,000 (high), 2,500 (low) | Not specified | [9] |

| Pyrus bretschneideri | L-Phenylalanine | Not specified | Not specified | [3] |

| Sorghum bicolor (SbPAL1) | L-Phenylalanine | 518 | Not specified | [10] |

| Trichosporon cutaneum | L-Phenylalanine | Not specified | Not specified | [11] |

Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H) from Various Plant Species

| Plant Species | Substrate | K_m_ (µM) | V_max_ (units) | Reference |

| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 | 56.38 (nmol/min/mg) | [12][13] |

| Glycine max (GmC4H2) | trans-Cinnamic acid | 6.438 | 3.6 (nmol/min/mg) | [12][13] |

| Glycine max (GmC4H20) | trans-Cinnamic acid | 3.83 | 0.13 (nmol/min/mg) | [12][13] |

| Parsley | trans-Cinnamic acid | 5 | Not specified | [14] |

Table 3: Kinetic Parameters of 4-Coumarate-CoA Ligase (4CL) from Various Plant Species

| Plant Species | Isoform | Substrate | K_m_ (µM) | V_max_ (nKat/mg) | Reference |

| Populus trichocarpa x P. deltoides | Pt4CL1 | p-Coumaric acid | 80 | Not specified | [15] |

| Populus trichocarpa x P. deltoides | Pt4CL1 | Ferulic acid | 100 | Not specified | [15] |

| Populus trichocarpa x P. deltoides | Pt4CL1 | Cinnamic acid | Not specified | Not specified | [15] |

| Arabidopsis thaliana | At4CL2 | Ferulic acid | 62 | Not specified | [16] |

| Arabidopsis thaliana | At4CL4 | Sinapic acid | Not specified | Not specified | [17] |

| Mulberry | Ma4CL3 | p-Coumaric acid | 10.49 | 4.40 | [18] |

| Mulberry | Ma4CL3 | Cinnamic acid | 73.53 | 22.15 | [18] |

Regulatory Networks

The biosynthesis of cinnamates is tightly regulated at the transcriptional level, primarily by the MYB family of transcription factors .[19][20][21][22] These transcription factors can act as activators or repressors of the structural genes encoding PAL, C4H, and 4CL, thereby controlling the metabolic flux through the phenylpropanoid pathway in response to developmental cues and environmental stimuli.[22] Often, MYB transcription factors work in concert with other regulatory proteins, such as bHLH and WD40-repeat proteins, to form transcriptional complexes that fine-tune gene expression.[19][20]

Experimental Protocols

Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol is adapted from established methods for determining PAL activity in plant extracts.

1. Principle: The enzymatic conversion of L-phenylalanine to trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm, the wavelength at which trans-cinnamic acid has a distinct absorption maximum.

2. Materials and Reagents:

-

Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM 2-mercaptoethanol and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Stop Solution: 1 M HCl.

-

Spectrophotometer capable of measuring absorbance at 290 nm.

-

Refrigerated centrifuge.

-

Homogenizer (e.g., mortar and pestle).

3. Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract. Keep on ice.

-

-

Enzyme Assay:

-

Prepare two sets of tubes: "Sample" and "Blank".

-

To each tube, add 2.8 mL of 0.1 M Tris-HCl buffer (pH 8.8).

-

Add 0.1 mL of the enzyme extract to the "Sample" tubes.

-

Add 0.1 mL of Extraction Buffer to the "Blank" tubes.

-

Pre-incubate the tubes at 40°C for 5 minutes.

-

Start the reaction by adding 0.1 mL of the Substrate Solution to all tubes.

-

Incubate at 40°C for 60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M HCl.

-

-

Measurement and Calculation:

-

Measure the absorbance of the "Sample" and "Blank" tubes at 290 nm.

-

The PAL activity is calculated using the molar extinction coefficient of trans-cinnamic acid (ε = 10,900 M⁻¹ cm⁻¹).

-

One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

-

Radiolabeling Assay for Cinnamate-4-Hydroxylase (C4H) Activity

This protocol is based on the use of radiolabeled substrate to monitor enzyme activity.

1. Principle: The conversion of [¹⁴C]-trans-cinnamic acid to [¹⁴C]-p-coumaric acid is measured by separating the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantifying the radioactivity.[14][23]

2. Materials and Reagents:

-

Microsome Isolation Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 14 mM 2-mercaptoethanol, 1 mM EDTA, and 20% (v/v) glycerol.

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

-

[¹⁴C]-trans-Cinnamic Acid (specific activity ~50-60 mCi/mmol).

-

NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase.

-

Stop Solution: 2 M HCl.

-

Ethyl acetate.

-

TLC plates (silica gel) or HPLC system with a radioactivity detector.

-

Scintillation counter.

3. Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in ice-cold Microsome Isolation Buffer.

-

Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet).

-

Resuspend the microsomal pellet in Assay Buffer.

-

-

Enzyme Assay:

-

The reaction mixture (total volume 200 µL) contains: 50 µL of microsomal preparation, 50 µL of NADPH regenerating system, and 10 µL of [¹⁴C]-trans-cinnamic acid (final concentration ~10 µM).

-

Pre-incubate at 30°C for 5 minutes.

-

Start the reaction by adding the microsomal preparation.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 2 M HCl.

-

-

Product Extraction and Analysis:

-

Extract the phenolic compounds with 2 x 500 µL of ethyl acetate.

-

Evaporate the pooled organic phases to dryness.

-

Resuspend the residue in a small volume of methanol.

-

Spot the sample on a TLC plate and develop with a suitable solvent system (e.g., toluene:ethyl formate:formic acid, 5:4:1, v/v/v) or inject into an HPLC system.

-

Identify the spots/peaks corresponding to trans-cinnamic acid and p-coumaric acid by co-migration with authentic standards.

-

Scrape the spots from the TLC plate and quantify the radioactivity by scintillation counting, or quantify the peak areas from the HPLC radiochromatogram.

-

-

Calculation:

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

Enzyme activity is typically expressed as pmol or nmol of product formed per minute per mg of protein.

-

Spectrophotometric Assay for 4-Coumarate-CoA Ligase (4CL) Activity

This protocol describes a continuous spectrophotometric assay for 4CL activity.[7]

1. Principle: The formation of the thioester bond in p-coumaroyl-CoA results in an increase in absorbance at a specific wavelength (around 333 nm for p-coumaroyl-CoA), which can be monitored over time.[7]

2. Materials and Reagents:

-

Enzyme Extraction Buffer: 0.1 M Tris-HCl buffer (pH 7.5) containing 10% (v/v) glycerol, 10 mM 2-mercaptoethanol, and 1 mM PMSF.

-

Assay Buffer: 0.2 M Tris-HCl buffer (pH 7.5).

-

Substrate Solution: 10 mM p-coumaric acid in 50% (v/v) ethanol.

-

Cofactor Solution: 10 mM ATP and 10 mM MgCl₂ in water.

-

Coenzyme A Solution: 1 mM Coenzyme A in water.

-

Spectrophotometer capable of measuring absorbance changes at 333 nm.

3. Procedure:

-

Enzyme Extraction:

-

Extract the enzyme from plant tissue as described for the PAL assay. Partial purification by ammonium sulfate precipitation may be necessary.

-

-

Enzyme Assay:

-

The reaction mixture (total volume 1 mL) contains: 700 µL of Assay Buffer, 100 µL of Cofactor Solution, 100 µL of enzyme extract, and 50 µL of Substrate Solution.

-

Equilibrate the mixture to 30°C in a cuvette.

-

Start the reaction by adding 50 µL of Coenzyme A Solution.

-

Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

-

Calculation:

-

Determine the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹ cm⁻¹).[7]

-

One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute under the assay conditions.

-

Visualizing the Pathways and Workflows

Cinnamate Biosynthetic Pathway

Caption: The core biosynthetic pathway of cinnamates from L-phenylalanine.

General Experimental Workflow for Enzyme Characterization

Caption: A generalized workflow for the characterization of enzymes.

Conclusion

The biosynthetic pathways of cinnamates represent a central hub in plant secondary metabolism, yielding a plethora of compounds with significant biological and pharmacological activities. A thorough understanding of the core enzymes—PAL, C4H, and 4CL—along with their regulation and kinetic properties, is paramount for harnessing the potential of these pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate and manipulate cinnamate biosynthesis for various applications, from improving crop resilience to discovering novel therapeutic agents.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Functional and kinetics of two efficient phenylalanine ammonia lyase from Pyrus bretschneideri - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. curresweb.com [curresweb.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 13. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. scite.ai [scite.ai]

- 22. MYB transcription factors-master regulators of phenylpropanoid biosynthesis and diverse developmental and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hexyl Cinnamate Derivatives as Potential UV-B Filtering Agents

Introduction

These application notes provide a comprehensive overview of the evaluation of cinnamate derivatives, specifically focusing on ethylhexyl methoxycinnamate (also known as octinoxate or OMC), as a potential UV-B filtering agent for use in topical sun care and cosmetic formulations. While the query specified "hexyl cinnamate," the most widely studied and commercially significant UV-B absorbing compound in this chemical family is ethylhexyl methoxycinnamate. This document will, therefore, focus on the properties and testing protocols for ethylhexyl methoxycinnamate as a representative and effective cinnamate-based UV-B filter. These protocols are intended for researchers, scientists, and drug development professionals in the fields of dermatology, cosmetology, and pharmaceutical sciences.

Cinnamate derivatives are organic compounds that absorb ultraviolet (UV) radiation, particularly in the UV-B range (280-320 nm), which is the primary cause of sunburn and a significant contributor to the risk of skin cancer.[1][2] Ethylhexyl methoxycinnamate is an oil-soluble, clear liquid that is one of the most commonly used chemical sunscreen ingredients globally.[2][3] Its mechanism of action involves the absorption of high-energy UV-B photons, which excites the electrons in the molecule to a higher energy state. This energy is then dissipated as heat, preventing the UV radiation from penetrating the skin and causing cellular damage.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of Ethylhexyl Methoxycinnamate is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Octinoxate, Octyl methoxycinnamate (OMC), 2-Ethylhexyl 4-methoxycinnamate | [1][2] |

| Chemical Formula | C18H26O3 | [1] |

| Appearance | Clear, oil-soluble liquid | [2][3] |

| UV Absorption Maximum (λmax) | ~310 nm | [2][5] |

| UV Absorption Range | 280-320 nm (UV-B) | [1][2] |

Experimental Protocols

In Vitro Evaluation of UV-B Filtering Efficacy

This protocol outlines the procedure for determining the UV-B filtering efficacy of a test compound, such as ethylhexyl methoxycinnamate, in a given formulation.

Objective: To determine the Sun Protection Factor (SPF) and UV-B absorbance characteristics of a formulation containing the test compound.

Materials:

-

Test compound (e.g., Ethylhexyl Methoxycinnamate)

-

Base formulation (e.g., oil-in-water emulsion)

-

Quartz plates

-

Spectrophotometer with a UV-Vis range

-

Solar simulator with a UV-B output

Procedure:

-

Formulation Preparation: Prepare a base formulation and a test formulation containing a known concentration of the test compound (e.g., up to 10% for ethylhexyl methoxycinnamate in the European Union and 7.5% in the United States).[6]

-

Sample Application: Apply a uniform film of the formulation (2 mg/cm²) onto the quartz plates.

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the film across the UV spectrum (280-400 nm) using the spectrophotometer.

-

The peak absorbance should be observed in the UV-B range, with a maximum around 310 nm for ethylhexyl methoxycinnamate.[2]

-

-

In Vitro SPF Determination:

-

Expose the plates to a controlled dose of UV radiation from the solar simulator.

-

Measure the transmitted UV radiation through the plate.

-

The in vitro SPF can be calculated using established equations that relate the absorbance of the sunscreen film to the erythemal action spectrum.

-

Data Analysis:

-

Plot the absorbance spectrum of the test formulation.

-

Calculate the in vitro SPF value.

-

Compare the results to a formulation with a known standard UV filter.

References

- 1. atamankimya.com [atamankimya.com]

- 2. ETHYLHEXYL METHOXYCINNAMATE - Ataman Kimya [atamanchemicals.com]

- 3. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]

- 4. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Hexyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl cinnamate, an ester of hexanol and cinnamic acid, is a fragrance and flavoring agent that has also garnered interest for its potential biological activities. As a derivative of cinnamic acid, a well-documented antimicrobial agent, this compound is a subject of investigation for its efficacy against a range of pathogenic microorganisms.[1][2][3] Cinnamic acid and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][4] The antimicrobial mechanism of action for cinnamates is generally attributed to the disruption of microbial cell membranes, which can lead to the leakage of intracellular components and a loss of membrane potential.[5] In fungi, cinnamates may also interact with ergosterol in the cell membrane, a mechanism shared by some established antifungal drugs.[1][6]

These application notes provide a summary of the available data on the antimicrobial and antifungal properties of this compound and related compounds. Detailed protocols for in vitro susceptibility testing are also presented to facilitate further research and development in this area.

Data Presentation

Quantitative data on the antimicrobial and antifungal activity of this compound is limited in the current body of scientific literature. The following tables summarize the available data for this compound and closely related cinnamate derivatives to provide a comparative context for its potential efficacy.

Table 1: Antifungal Activity of n-Hexyl Cinnamate against Plant Pathogenic Fungi

| Fungal Species | EC50 (µg/mL) |

| Fusarium solani | >50 |

| Pyricularia grisea | >50 |

| Valsa mali | >50 |

| Botryosphaeria dothidea | >50 |